1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde (7-azaindole-4-carboxaldehyde) is the definitive 4-formyl-7-azaindole building block for kinase inhibitor programs. The 7-azaindole core provides a validated hinge-binding motif, while the 4-carbaldehyde enables efficient diversification via Suzuki coupling or reductive amination (87% yield). Unlike 3-carbaldehyde analogs, this regioisomer cuts HNE inhibitor synthesis by 2 steps with 20–30% higher overall yield. Proven precursor for Aurora B (0.51 nM) and FGFR (7–25 nM) inhibitors. Consistent ≥97% purity ensures reproducible library production.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 728034-12-6
Cat. No. B1370485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
CAS728034-12-6
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)C=O
InChIInChI=1S/C8H6N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-5H,(H,9,10)
InChIKeyIEPOMBHPYZJZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 728034-12-6): A Versatile 7-Azaindole Aldehyde for Kinase-Targeted Synthesis


1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 728034-12-6; also known as 7-azaindole-4-carboxaldehyde) is a heterocyclic aldehyde featuring a fused pyrrolo[2,3-b]pyridine (7-azaindole) core with a formyl substituent at the 4-position [1]. The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry, particularly for its ability to serve as a hinge-binding motif in kinase inhibitor design via bidentate hydrogen bonding through the pyrrole NH (donor) and pyridine nitrogen (acceptor) [2]. This specific aldehyde, with a molecular formula of C8H6N2O and molecular weight of 146.15 g/mol, serves as a critical synthetic intermediate for constructing kinase-targeted libraries, where the 4-formyl group provides a reactive handle for diversification while the unsubstituted 7-azaindole core preserves the essential hinge-binding pharmacophore [1] [3].

Why 7-Azaindole-4-carbaldehyde Cannot Be Replaced by Positional Isomers or Other Aldehydes in SAR-Driven Synthesis


Generic substitution among pyrrolopyridine aldehydes is inadvisable because the position of the aldehyde group on the 7-azaindole core dictates both the chemical reactivity for downstream derivatization and the steric/electronic environment of the final bioactive molecule. For instance, SAR studies on 1H-pyrrolo[2,3-b]pyridine derivatives targeting human neutrophil elastase (HNE) demonstrate that position 2 must remain unsubstituted to preserve inhibitory activity, while position 5 tolerates bulky lipophilic groups that enhance target engagement [1]. Similarly, the 4-formyl group in 7-azaindole-4-carbaldehyde is uniquely positioned to project substituents toward the solvent-exposed region of kinase ATP-binding pockets after derivatization, a strategy exploited to modulate physicochemical properties without disrupting hinge binding . Substituting a 4-carbaldehyde with a 3-carbaldehyde or a non-aldehyde 4-substituted analog fundamentally alters the vector of diversification and may abolish target binding. The quantitative differentiation evidence below establishes the specific contexts where this compound provides verifiable advantage over its closest analogs.

Quantitative Differentiation of 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde Versus 7-Azaindole Aldehyde Analogs: Physicochemical, Reactivity, and SAR Evidence


Physicochemical Differentiation: LogP, PSA, and Hydrogen Bonding Capacity Versus 3-Azaindole-4-carbaldehyde Isomers

The 7-azaindole-4-carbaldehyde scaffold exhibits a calculated XLogP3 value of 0.8 and topological polar surface area (TPSA) of 45.8 Ų, as computed and validated by PubChem [1]. These values reflect a moderate lipophilicity that balances membrane permeability with aqueous solubility—a critical parameter for fragment-based drug discovery (FBDD) campaigns. In contrast, the 4-azaindole isomer (1H-pyrrolo[3,2-b]pyridine-4-carbaldehyde) exhibits a different electronic distribution due to the altered position of the pyridine nitrogen, which affects hydrogen bond acceptor strength and shifts the XLogP3 by approximately 0.3–0.5 log units based on in silico predictions [2]. The 7-azaindole isomer possesses one hydrogen bond donor (pyrrole NH) and two hydrogen bond acceptors (pyridine N and aldehyde O), a count that is identical to the 4-azaindole isomer but with distinct spatial orientation that influences kinase hinge-binding geometry. This physicochemical signature makes 7-azaindole-4-carbaldehyde specifically suitable for designing inhibitors where the pyridine nitrogen must engage the kinase hinge while the 4-position projects toward the solvent front.

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Synthetic Utility Differentiation: Higher Nucleophilic Addition Yield Versus 3-Carbaldehyde in Reductive Amination

The 4-carbaldehyde position of 7-azaindole demonstrates superior reactivity in reductive amination compared to the 3-carbaldehyde analog. In a representative patent procedure for kinase inhibitor synthesis, reductive amination of 7-azaindole-4-carbaldehyde with dimethylamine and sodium triacetoxyborohydride proceeded with an 87% isolated yield to generate the corresponding 4-(dimethylaminomethyl)-7-azaindole derivative [1]. In parallel synthetic work on 7-azaindole-3-carbaldehyde derivatives, analogous reductive amination conditions typically afford yields in the range of 60–75% due to increased steric hindrance at the 3-position adjacent to the pyrrole NH and partial electronic deactivation from the fused ring junction [2]. The higher and more reproducible yield at the 4-position translates directly to lower cost per gram of advanced intermediate and reduced purification burden in library production settings.

Organic Synthesis Medicinal Chemistry Library Synthesis

Positional SAR Differentiation: 4-Substitution Enables Potent Aurora B Inhibition Versus Inactive 2-Substituted Analogs

Direct SAR comparison within the 7-azaindole series demonstrates that substitution at the 4-position is essential for Aurora kinase inhibitory activity, whereas 2-substitution results in complete loss of potency. In a systematic study of Aurora A/B inhibitors, compound 22 (4-substituted 7-azaindole derivative synthesized via Suzuki coupling at the 4-position) exhibited an Aurora B IC50 of 26 nM, while compound 27 (identical scaffold but with an additional 2-substituent and aryl urea chain modifications) showed reduced Aurora B potency (IC50 = 5.7 nM) but dramatically increased selectivity over Aurora A [1]. Most critically, removal of the 4-position substituent entirely abolished selectivity, and 2-substituted analogs lacking 4-position derivatization showed no measurable inhibition (IC50 > 10,000 nM for Aurora A) [1]. The 4-carbaldehyde precursor serves as the essential entry point for installing the substituents that confer both potency and selectivity, a synthetic route that cannot be replicated using 2-carbaldehyde or 3-carbaldehyde starting materials.

Kinase Inhibition Structure-Activity Relationship Oncology

HNE Inhibitor SAR Differentiation: Position 5 Substitution Tolerance Validates 4-Carbaldehyde as Preferred Scaffold Over 3-Carbaldehyde

SAR analysis of 1H-pyrrolo[2,3-b]pyridine-based HNE inhibitors reveals a critical positional constraint: position 2 must remain unsubstituted to maintain inhibitory activity, whereas position 5 tolerates a wide range of substituents while retaining potent inhibition (IC50 range = 15–51 nM across diverse substitutions) [1]. The 4-carbaldehyde functional group provides a unique synthetic handle for introducing position 5 substituents via electrophilic aromatic substitution or cross-coupling reactions after appropriate protection strategies, while simultaneously leaving position 2 unsubstituted as required. In contrast, 3-carbaldehyde starting materials direct substitution to different positions on the scaffold due to altered electronic effects, and attempts to achieve the same substitution pattern from 3-carbaldehyde precursors require additional protection/deprotection steps that reduce overall yield by approximately 20–30% [2]. The 4-carbaldehyde compound therefore serves as the more direct and atom-economical entry point to the validated HNE inhibitor pharmacophore.

Human Neutrophil Elastase Inflammation Structure-Activity Relationship

High-Value Procurement Scenarios for 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde in Kinase-Focused Drug Discovery


Fragment-Based Drug Discovery (FBDD) Kinase Library Construction

For FBDD programs targeting the kinase superfamily, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde serves as an optimal fragment starting point due to its favorable XLogP3 (0.8) and topological polar surface area (45.8 Ų), which fall within the established fragment-like property ranges (MW < 150 Da; XLogP3 < 1.5; HBD ≤ 1; HBA ≤ 2) [1]. The 7-azaindole core provides a validated hinge-binding motif that engages the kinase ATP pocket through bidentate hydrogen bonding, while the 4-carbaldehyde offers a single, well-defined synthetic handle for fragment growing or linking strategies [2]. Unlike larger, more complex starting materials, this fragment leaves ample room for property optimization during hit-to-lead expansion. Procurement of this specific aldehyde—rather than 3-carbaldehyde or 5-fluoro analogs—ensures that the hinge-binding vector remains unperturbed and that the 4-position projects toward the solvent-exposed region where polar substituents can be introduced to improve solubility and reduce off-target binding [2].

Parallel Synthesis of Aurora Kinase Inhibitor Libraries

Medicinal chemistry teams developing Aurora A/B dual inhibitors or selective Aurora B inhibitors should prioritize 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as the core building block. Quantitative SAR evidence demonstrates that 4-substituted 7-azaindole derivatives achieve Aurora B IC50 values as low as 0.51 nM, whereas 2-substituted or 4-unsubstituted analogs exhibit >10,000 nM potency—a >19,600-fold differential [3]. The 4-carbaldehyde is the essential precursor for Suzuki coupling at the 4-position to install aryl and heteroaryl groups that confer both potency and selectivity. Furthermore, the 87% yield achieved in reductive amination of this aldehyde enables efficient parallel library synthesis with minimal purification overhead [3]. Procurement of high-purity (>97%) material with lot-to-lot consistency is critical for maintaining reproducible coupling yields across multiple library plates.

Human Neutrophil Elastase (HNE) Inhibitor Lead Optimization

For programs targeting HNE in inflammatory or respiratory diseases, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde provides the most direct synthetic entry to the validated pharmacophore. SAR studies establish that position 2 must remain unsubstituted to preserve HNE inhibitory activity (IC50 = 15–51 nM across a diverse substitution set), while position 5 tolerates lipophilic substituents that enhance enzyme pocket interactions [1]. The 4-carbaldehyde enables a three-step sequence to position 5-diversified inhibitors after N1 protection, compared to five steps required when using 3-carbaldehyde starting materials [4]. This two-step advantage reduces synthesis time by approximately 2–3 days per analog and improves overall yield by 20–30%, directly impacting the speed and cost of SAR exploration. Bulk procurement (≥5 g) of this building block is recommended for programs anticipating 50–100 analog syntheses.

FGFR-Targeted Oncology Compound Synthesis

1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde has been explicitly identified as a precursor for synthesizing FGFR inhibitors, with derivatives demonstrating IC50 values as low as 7 nM against FGFR1, 9 nM against FGFR2, and 25 nM against FGFR3 . The 7-azaindole core binds the FGFR hinge region while the 4-formyl group enables installation of substituents that occupy the solvent-exposed region to modulate physicochemical properties. For oncology medicinal chemistry groups pursuing FGFR-driven cancers (e.g., bladder cancer, cholangiocarcinoma), this building block offers a validated starting point with established SAR trajectory. Procurement of this specific aldehyde ensures that the synthetic route aligns with published procedures, reducing method development time and enabling direct comparison with literature benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.